5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid
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Description
5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid is a chemical compound with the CAS Number: 1599746-48-1 . It has a molecular weight of 270.13 . This compound is a brominated derivative of Antharilinic Acid .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C11H12BrNO2/c1-6-4-10(6)13-9-3-2-7(12)5-8(9)11(14)15/h2-3,5-6,10,13H,4H2,1H3,(H,14,15) .The molecule’s most mechanically active parts are the carboxyl and amine groups .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Characterization : A study involving a similar compound, 5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid, focused on synthesizing a complex with Cd(II) and analyzing its structure through various techniques such as NMR, FT-IR, and mass spectral analysis. This research contributes to understanding the chemical properties and potential applications of such complexes in various fields, including pharmaceuticals and materials science (Jaber, Kyhoiesh, & Jawad, 2021).
Antitumor Activity : Research on benzothiazoles, which are structurally similar to this compound, has revealed their potent inhibitory activity against breast cancer cell lines. This highlights the potential of such compounds in developing antitumor agents (Shi et al., 1996).
Antiviral Activity : Studies on methylenecyclopropane analogues of nucleosides, which bear structural resemblance to this compound, showed promising antiviral properties. This suggests potential applications in antiviral drug development (Zhou et al., 2004).
Applications in Material Science
- Liquid Crystalline and Fire Retardant Properties : Research on cyclotriphosphazene compounds, related to this compound, demonstrated unique liquid crystalline behaviors and fire retardant properties. These findings are significant for materials science, particularly in developing new types of fire-resistant materials (Jamain, Khairuddean, & Tay, 2020).
Potential Therapeutic Applications
Vasodilation Properties : Compounds structurally related to this compound showed considerable vasodilation properties, indicating potential therapeutic applications in treating cardiovascular conditions (Girgis et al., 2008).
Antipsychotic Agents : Research into benzamides, which are similar in structure to this compound, revealed their potential as antipsychotic agents, particularly in inhibiting dopamine receptors. This suggests possible applications in treating psychiatric disorders (Högberg, Ström, Hall, & Ögren, 1990).
Properties
IUPAC Name |
5-bromo-2-[(2-methylcyclopropyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-6-4-10(6)13-9-3-2-7(12)5-8(9)11(14)15/h2-3,5-6,10,13H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETKWRPYQSUVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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